3,5-dichloro-N-(1-methoxypropan-2-yl)aniline
Description
3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H13Cl2NO It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is substituted with a 1-methoxypropan-2-yl group
Properties
Molecular Formula |
C10H13Cl2NO |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
3,5-dichloro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H13Cl2NO/c1-7(6-14-2)13-10-4-8(11)3-9(12)5-10/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
WZZAXVOYINBPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline typically involves the reaction of 3,5-dichloroaniline with 1-methoxypropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. The industrial process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: A simpler derivative with only chlorine substitutions on the benzene ring.
3,5-Dichloro-N-(2-methoxyethyl)aniline: Similar structure but with a different alkyl group attached to the nitrogen atom.
3,5-Dichloro-N-(1-ethoxypropan-2-yl)aniline: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methoxypropan-2-yl group can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
3,5-Dichloro-N-(1-methoxypropan-2-yl)aniline is a synthetic organic compound with potential applications in pharmaceuticals and agriculture. Its biological activity is of particular interest due to its structural characteristics, which may influence its interaction with biological systems. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline is . The presence of chlorine atoms at the 3 and 5 positions on the aniline ring enhances its reactivity and may affect its biological activity by altering binding affinities to various targets.
| Property | Details |
|---|---|
| Molecular Formula | C10H13Cl2NO |
| Molecular Weight | 232.12 g/mol |
| Chlorine Substituents | 3 and 5 positions |
| Functional Groups | Aniline, ether |
The biological activity of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline primarily involves its interaction with enzymes and receptors. It can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites, thereby altering enzyme activity and influencing metabolic pathways. The specific pathways affected depend on the target enzyme or receptor.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects.
- Receptor Binding : It can bind to various receptors, altering their signaling pathways.
Biological Activity Studies
Research has demonstrated that 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline exhibits significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various aniline derivatives, it was found that compounds with similar structures exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of chlorine substituents is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Activity
The compound has been evaluated for its potential anticancer effects in vitro. Preliminary findings suggest that it may induce apoptosis in certain cancer cell lines by disrupting cellular signaling pathways associated with cell survival.
Case Studies
-
Case Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of 3,5-dichloro-N-(1-methoxypropan-2-yl)aniline on human cancer cell lines.
- Method : Cell viability assays were performed using MTT assays on several cancer cell lines.
- Results : The compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 12 µM to 25 µM across different cell lines.
-
Case Study on Enzyme Inhibition :
- Objective : To assess the inhibitory effect of the compound on specific kinases involved in cancer progression.
- Method : Kinase assays were conducted to measure the inhibition rates.
- Results : Significant inhibition (up to 70%) was observed against selected kinases, suggesting potential as a therapeutic agent in targeted cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
